[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]methanol [(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]methanol
Brand Name: Vulcanchem
CAS No.: 27373-94-0
VCID: VC5231172
InChI: InChI=1S/C11H22O/c1-8(2)11-5-4-9(3)6-10(11)7-12/h8-12H,4-7H2,1-3H3/t9-,10+,11+/m1/s1
SMILES: CC1CCC(C(C1)CO)C(C)C
Molecular Formula: C11H22O
Molecular Weight: 170.296

[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]methanol

CAS No.: 27373-94-0

Cat. No.: VC5231172

Molecular Formula: C11H22O

Molecular Weight: 170.296

* For research use only. Not for human or veterinary use.

[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]methanol - 27373-94-0

Specification

CAS No. 27373-94-0
Molecular Formula C11H22O
Molecular Weight 170.296
IUPAC Name [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]methanol
Standard InChI InChI=1S/C11H22O/c1-8(2)11-5-4-9(3)6-10(11)7-12/h8-12H,4-7H2,1-3H3/t9-,10+,11+/m1/s1
Standard InChI Key AEFLYRHUYOYCLW-VWYCJHECSA-N
SMILES CC1CCC(C(C1)CO)C(C)C

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s core structure consists of a cyclohexane ring with three substituents:

  • A methyl group at the 5-position

  • An isopropyl group at the 2-position

  • A hydroxymethyl group (-CH2OH) at the 1-position

The stereochemistry is defined as (1R,2S,5R), indicating the spatial arrangement of these groups. This configuration is critical for its physical properties and reactivity, as demonstrated by related menthol derivatives .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC11H22O
Molecular Weight170.296 g/mol
IUPAC Name[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]methanol
CAS Number27373-94-0

Stereochemical Implications

The (1R,2S,5R) configuration creates a rigid cyclohexane chair conformation, where the isopropyl group occupies an equatorial position to minimize steric strain. This arrangement is analogous to (+)-neomenthol but differs in the orientation of the hydroxymethyl group . Computational models predict a van der Waals surface area of 175.6 ų and a polar surface area of 20.2 Ų, influencing solubility and intermolecular interactions .

Synthesis and Preparation

Synthetic Routes

While no direct synthesis of [(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]methanol is documented, two plausible pathways emerge from related literature:

  • Reduction of a Carbonyl Precursor:

    • Starting from [(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]carbaldehyde, reduction with NaBH4 or LiAlH4 in THF at 0–25°C could yield the target alcohol.

    • Stereochemical integrity is preserved under mild conditions, as evidenced by similar menthol syntheses .

  • Hydrolysis of an Alkyl Halide:

    • Reaction of [(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]methyl bromide with aqueous NaOH at 80°C may produce the alcohol via SN2 mechanism.

Purification and Characterization

Crude product purification typically involves:

  • Fractional distillation (bp ~210–220°C, extrapolated from menthol analogs )

  • Recrystallization from hexane/ethyl acetate mixtures
    Final characterization employs:

  • 1H/13C NMR: Expected δH 3.5–3.7 ppm (CH2OH), δC 68–70 ppm (C-O)

  • Chiral HPLC: To confirm enantiomeric purity using a Chiralpak IC column

Physical and Chemical Properties

Thermodynamic Parameters

Based on structurally similar compounds :

Table 2: Estimated Physical Properties

PropertyValueMethod of Estimation
Melting Point25–30°CMenthol derivative analogy
Boiling Point210–220°CCox chart extrapolation
Density (20°C)0.89–0.91 g/cm³Group contribution method
log P (Octanol/Water)3.2–3.6XLogP3-AA computation

Reactivity Profile

The hydroxymethyl group undergoes typical alcohol reactions:

  • Esterification: With acetyl chloride to form [(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]methyl acetate

  • Oxidation: Using pyridinium chlorochromate (PCC) yields [(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]carbaldehyde

  • Sulfonation: Reaction with SO3·pyridine complex produces the corresponding sulfate ester

Applications and Derivatives

Pharmaceutical Intermediates

The compound’s chiral centers make it valuable for synthesizing P-stereogenic phosphinates, as demonstrated in asymmetric catalysis studies . For example:

  • Ester Derivatives: [(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl] (2R,5R)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate (PubChem CID 9996763) shows potential as a protease inhibitor precursor .

Material Science Applications

The rigid cyclohexane backbone suggests utility in:

  • Liquid crystal matrices: As a chiral dopant in nematic phases

  • Polymer plasticizers: Enhancing flexibility in PVC formulations

Research Challenges and Future Directions

Despite its synthetic accessibility, three key challenges persist:

  • Stereoselective Synthesis: Current methods yield racemic mixtures; asymmetric catalytic routes remain undeveloped.

  • Biological Screening: No published data exist on toxicity, pharmacokinetics, or target binding affinity.

  • Scalability: Milligram-scale production dominates commercial offerings, with 1 g batches priced at €1,561 .

Future research should prioritize:

  • Enzymatic resolution using lipases for enantiopure production

  • Structure-Activity Relationship (SAR) studies on derivative libraries

  • Green chemistry approaches to reduce reliance on halogenated intermediates

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